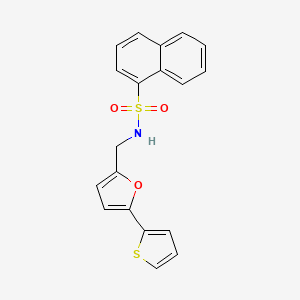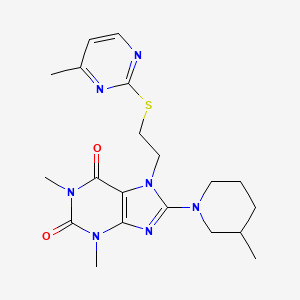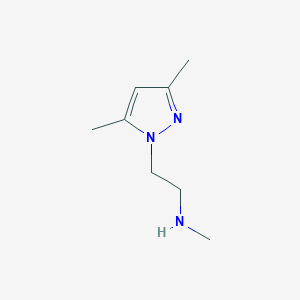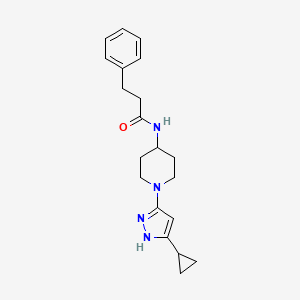
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of thiophene, furan, and naphthalene moieties. These structural elements are known for their significant roles in various chemical and biological applications. The compound’s unique structure makes it a subject of interest in fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}naphthalene-1-sulfonamide are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Result of Action
As a thiophene derivative, it may have a variety of effects depending on its specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives with naphthalene-1-sulfonyl chloride under basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then subjected to further functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share some structural similarities.
Furan Derivatives: Furan-2-carboxylic acid and other furan-based compounds are structurally related.
Naphthalene Derivatives: Naphthalene-1-sulfonic acid and its derivatives are similar in structure.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of thiophene, furan, and naphthalene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-25(22,19-9-3-6-14-5-1-2-7-16(14)19)20-13-15-10-11-17(23-15)18-8-4-12-24-18/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVNKQHGXCTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)
![tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate](/img/structure/B2930375.png)
![4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2930380.png)
![3-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2930381.png)

![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)


![3-methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2930391.png)
![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)
